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molecular formula C8H11BrN2O B8505363 3-(2-Bromo-pyridin-3-yloxy)-propylamine

3-(2-Bromo-pyridin-3-yloxy)-propylamine

Cat. No. B8505363
M. Wt: 231.09 g/mol
InChI Key: GMMOLXZSOJIIHM-UHFFFAOYSA-N
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Patent
US08895545B2

Procedure details

Diisopropyl azodicarboxylate (4.65 mL, 24 mmol) was added slowly to a dioxane (200 mL) solution of 2-bromo-pyridin-3-ol (3.50 g, 20 mmol), 3-aminopropanol (1.67 mL, 22 mmol) and triphenylphosphine (6.30 g, 24 mmol) at 10° C. After stirring the mixture for 30 mm at this temperature, it was refluxed for 18 h Upon cooling, the volatiles were evaporated and the residue was purified fey chromatography (silica, 3% MeOH in CH2Cl2 then 5% (2M NH3, m MeOH) in CH2Cl2 to afford the title compound (3.19 g, 69%). 1H NMR (300 MHz, CDCl3, δ): 7.98 (dd, J=4.5, 1.8 Hz, 1H), 7.23 (dd, J=4.5, 8.2 Hz, 1H), 7.15 (dd, J=1.8, 8.2 Hz, 1H), 4.15 (t, J=6.0 Hz, 2H), 2.98 (t, J=6.6 Hz, 2H), 2.00 (m, 2H). MS (ESI); m/e 231 and 233(M+H)+.
Quantity
4.65 mL
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
1.67 mL
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Yield
69%

Identifiers

REACTION_CXSMILES
[N:1](C(OC(C)C)=O)=NC(OC(C)C)=O.[Br:15][C:16]1[C:21]([OH:22])=[CH:20][CH:19]=[CH:18][N:17]=1.[NH2:23][CH2:24][CH2:25][CH2:26]O.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>O1CCOCC1>[NH3:1].[Br:15][C:16]1[C:21]([O:22][CH2:26][CH2:25][CH2:24][NH2:23])=[CH:20][CH:19]=[CH:18][N:17]=1

Inputs

Step One
Name
Quantity
4.65 mL
Type
reactant
Smiles
N(=NC(=O)OC(C)C)C(=O)OC(C)C
Name
Quantity
3.5 g
Type
reactant
Smiles
BrC1=NC=CC=C1O
Name
Quantity
1.67 mL
Type
reactant
Smiles
NCCCO
Name
Quantity
6.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
After stirring the mixture for 30 mm at this temperature, it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 18 h
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
CUSTOM
Type
CUSTOM
Details
the volatiles were evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified fey chromatography (silica, 3% MeOH in CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
N
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
BrC1=NC=CC=C1OCCCN
Measurements
Type Value Analysis
AMOUNT: MASS 3.19 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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